3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-mesitylpropanamide
Overview
Description
3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-mesitylpropanamide is a complex organic compound featuring a pyrrolo[3,4-c]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of the mesityl group and the pyrrolo[3,4-c]pyridine moiety contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Similar compounds, such as 2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives, have been identified as inhibitors of hematopoietic progenitor kinase 1 (hpk1) . HPK1 plays a crucial role in the immune response and has been implicated in cancer .
Mode of Action
It is plausible that, like other hpk1 inhibitors, it binds to the kinase domain of hpk1, thereby inhibiting its activity .
Biochemical Pathways
Inhibition of hpk1 can affect multiple signaling pathways, including the mapk and nf-kb pathways, which are involved in immune response and cell survival .
Result of Action
Inhibition of hpk1 can lead to altered immune response and potentially inhibit cancer cell growth .
Biochemical Analysis
Biochemical Properties
3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-mesitylpropanamide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One of the key interactions is with caspase-3, an enzyme involved in the execution phase of cell apoptosis. The compound acts as a potent inhibitor of caspase-3, thereby potentially modulating apoptotic pathways . Additionally, it interacts with fatty acid amide hydrolase, an enzyme involved in the degradation of fatty acid amides, which are signaling molecules in the endocannabinoid system . These interactions highlight the compound’s potential in regulating cell death and signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound has been shown to induce apoptosis by inhibiting caspase-3, leading to programmed cell death . It also affects cell signaling pathways, particularly those involved in inflammation and pain, by modulating the activity of fatty acid amide hydrolase . Furthermore, the compound influences gene expression related to apoptotic and anti-inflammatory responses, thereby altering cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes and proteins. The compound binds to the active site of caspase-3, inhibiting its enzymatic activity and preventing the cleavage of downstream substrates involved in apoptosis . Additionally, it inhibits fatty acid amide hydrolase by binding to its catalytic site, thereby increasing the levels of fatty acid amides and modulating endocannabinoid signaling . These molecular interactions result in the regulation of cell death and inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on caspase-3 and fatty acid amide hydrolase, leading to sustained modulation of apoptotic and inflammatory pathways . Prolonged exposure to the compound may result in adaptive cellular responses, such as upregulation of compensatory pathways.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively inhibits caspase-3 and fatty acid amide hydrolase, leading to reduced apoptosis and inflammation . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic benefits are maximized at intermediate doses, while adverse effects become prominent at higher concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 oxidases and glucuronosyltransferases play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolic pathways influence the compound’s bioavailability and duration of action, affecting its overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound is known to interact with organic anion-transporting polypeptides, facilitating its uptake into cells . Once inside the cells, it binds to intracellular proteins, leading to its accumulation in specific cellular compartments . These interactions influence the compound’s localization and its ability to exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with caspase-3 and fatty acid amide hydrolase . Additionally, it may be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals . These localization patterns influence the compound’s ability to modulate apoptotic and inflammatory pathways effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-mesitylpropanamide typically involves the following steps:
Formation of the Pyrrolo[3,4-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and a dicarbonyl compound under acidic conditions.
Introduction of the Mesityl Group: The mesityl group can be introduced via a Friedel-Crafts acylation reaction using mesitylene and an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Amidation Reaction: The final step involves the formation of the amide bond by reacting the pyrrolo[3,4-c]pyridine derivative with a suitable amine under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the mesityl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized mesityl derivatives.
Reduction: Reduced carbonyl compounds, such as alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-mesitylpropanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an analgesic and sedative agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s electronic properties make it suitable for use in organic electronics, such as field-effect transistors and solar cells.
Biological Studies: It is used in studies exploring the structure-activity relationships of pyrrolo[3,4-c]pyridine derivatives, contributing to the understanding of their biological activities.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid
- 3-(1,3-Dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(4-fluorophenyl)propanamide
Uniqueness
3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-mesitylpropanamide stands out due to the presence of the mesityl group, which enhances its steric and electronic properties, making it more versatile in various applications compared to its analogs.
Properties
IUPAC Name |
3-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-N-(2,4,6-trimethylphenyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-11-8-12(2)17(13(3)9-11)21-16(23)5-7-22-18(24)14-4-6-20-10-15(14)19(22)25/h4,6,8-10H,5,7H2,1-3H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEYHGAXTVXZKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCN2C(=O)C3=C(C2=O)C=NC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101125313 | |
Record name | 1,3-Dihydro-1,3-dioxo-N-(2,4,6-trimethylphenyl)-2H-pyrrolo[3,4-c]pyridine-2-propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101125313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925200-29-9 | |
Record name | 1,3-Dihydro-1,3-dioxo-N-(2,4,6-trimethylphenyl)-2H-pyrrolo[3,4-c]pyridine-2-propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=925200-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihydro-1,3-dioxo-N-(2,4,6-trimethylphenyl)-2H-pyrrolo[3,4-c]pyridine-2-propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101125313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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